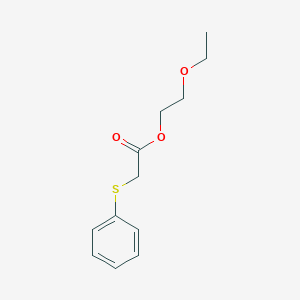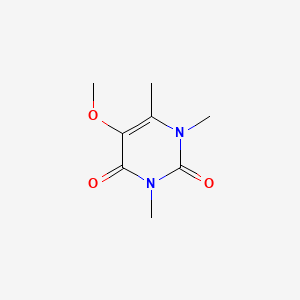
5-Methoxy-1,3,6-trimethyluracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1,3,6-trimethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is known for its potential pharmacological properties, including antioxidant and immunomodulatory activities . It is structurally similar to other uracil derivatives but features a methoxy group at the 5-position and methyl groups at the 1, 3, and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methoxy-1,3,6-trimethyluracil can be synthesized via the alkylation of 5-hydroxy-6-methyluracil with dimethyl sulfate in aqueous-alkaline media . Another method involves the oxidation of 1,3,6-trimethyluracil with ammonium persulfate in an alkaline medium, followed by acid hydrolysis .
Industrial Production Methods
The industrial production of this compound typically involves optimizing the conditions of the Elbs oxidation of 6-methyluracil in the presence of metal phthalocyanine oxidation catalysts. This method allows for a higher yield of the target compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-1,3,6-trimethyluracil undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Ammonium persulfate in an alkaline medium.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Alkylation using dimethyl sulfate in aqueous-alkaline media.
Major Products
The major products formed from these reactions include other methylated and methoxylated derivatives of uracil, such as 5-hydroxy-1,3,6-trimethyluracil .
Aplicaciones Científicas De Investigación
5-Methoxy-1,3,6-trimethyluracil has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Methoxy-1,3,6-trimethyluracil is primarily associated with its high antioxidant activity. It acts by scavenging free radicals and reducing oxidative stress in biological systems . The molecular targets and pathways involved include interactions with cellular antioxidant defense mechanisms and modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Hydroxy-6-methyluracil
- 5-Hydroxy-1,3,6-trimethyluracil
- 5-Methoxy-6-methyluracil
- 5-Methoxy-1,6-dimethyluracil
- 5-Methoxy-3,6-dimethyluracil
Uniqueness
5-Methoxy-1,3,6-trimethyluracil is unique due to its enhanced antioxidant activity and bioavailability compared to other similar compounds . Its specific structural modifications, including the methoxy group at the 5-position and methyl groups at the 1, 3, and 6 positions, contribute to its distinct pharmacological properties.
Propiedades
Número CAS |
159211-25-3 |
|---|---|
Fórmula molecular |
C8H12N2O3 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
5-methoxy-1,3,6-trimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-5-6(13-4)7(11)10(3)8(12)9(5)2/h1-4H3 |
Clave InChI |
LVBGCTSNDVLRGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C(=O)N1C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


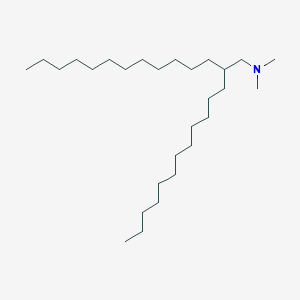
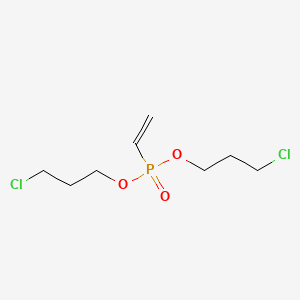
![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
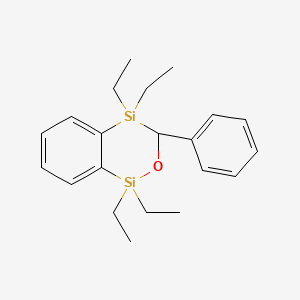
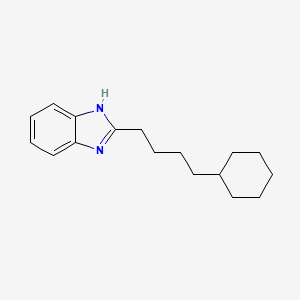
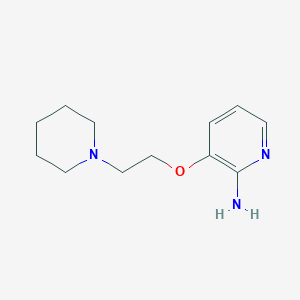
![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
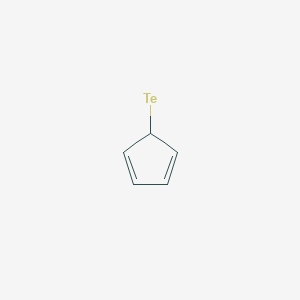
![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
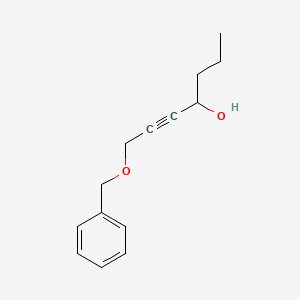
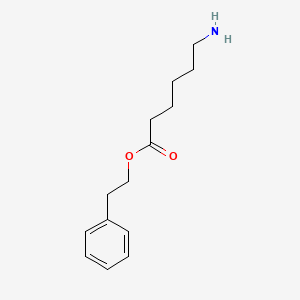
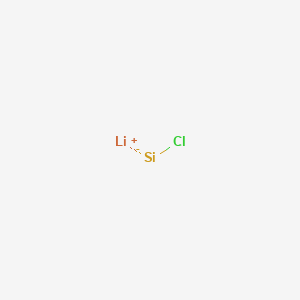
![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)
